Product packaging for 4-Amino-5-phenylpentanoic acid(Cat. No.:CAS No. 63328-06-3)

4-Amino-5-phenylpentanoic acid

Cat. No.: B3276003
CAS No.: 63328-06-3
M. Wt: 193.24 g/mol
InChI Key: URBAOHLJWLYLQE-UHFFFAOYSA-N
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Description

Contextual Significance as a Non-Proteinogenic Amino Acid in Research

In biochemistry, the vast majority of proteins are constructed from a set of 22 proteinogenic amino acids encoded by the universal genetic code. wikipedia.org However, a much larger and more diverse group of amino acids, known as non-proteinogenic amino acids (NPAAs), exists. wikipedia.org These are not naturally encoded in the genome for protein assembly but play crucial roles as metabolic intermediates, components of bacterial cell walls, and natural or synthetic pharmacological compounds. wikipedia.orgfrontiersin.org The incorporation of NPAAs into peptide chains is a powerful strategy in drug discovery, as it can fundamentally alter the properties of peptidic molecules, often enhancing their stability, potency, and bioavailability. nih.gov

4-Amino-5-phenylpentanoic acid and its analogues, such as 4-amino-3-hydroxy-5-phenylpentanoic acid (AHPPA), are significant NPAAs used extensively in research. nih.govnih.gov These compounds serve as crucial building blocks in the synthesis of peptidomimetics and peptide-based drugs. chemimpex.comchemimpex.com Their value lies in their ability to mimic the transition state of peptide bond hydrolysis, making them effective components in the design of protease inhibitors. nih.gov For instance, AHPPA-containing compounds have been synthesized and evaluated as inhibitors of critical enzymes like HIV protease and matrix metalloproteinase-12 (MMP12). nih.govnih.govacs.org Research has shown that peptides incorporating AHPPA can exhibit significant biological activity, including antiviral properties and the ability to reduce cancer cell invasion in laboratory models. nih.govnih.gov The study of such NPAAs is pivotal for developing new therapeutic agents that can target specific biological pathways with high selectivity. chemimpex.comresearchgate.net

Overview of its Structural Features and General Utility in Chemical Synthesis

The molecular architecture of this compound is central to its function and utility. The structure consists of a five-carbon pentanoic acid backbone, an amino group (-NH2) at the fourth carbon (C4), and a phenyl group attached to the fifth carbon (C5). This combination of a flexible aliphatic chain, a basic amino group, and a bulky aromatic phenyl group imparts a unique conformational profile. Chirality is a key feature, as the C4 carbon is a stereocenter, leading to (R) and (S) enantiomers whose specific configurations are crucial for biological efficacy in chiral environments like enzyme active sites. chemimpex.com

In chemical synthesis, this compound is a highly versatile building block. Its primary utility is in peptide synthesis, where it is used to create complex and modified peptides. chemimpex.comchemimpex.com To achieve this, the amino group is often protected with groups like tert-butyloxycarbonyl (Boc) or fluorenylmethoxycarbonyl (Fmoc). chemimpex.comchemimpex.com These protecting groups allow for controlled, stepwise addition of the amino acid to a growing peptide chain while preventing unwanted side reactions, making the compound compatible with standard solid-phase peptide synthesis (SPPS) protocols. chemimpex.comchemimpex.com The use of these protected derivatives streamlines the synthesis of complex molecules, enhancing yields and purity. chemimpex.com Beyond peptides, it serves as a valuable intermediate in the synthesis of various bioactive compounds and peptidomimetics designed to interact with specific biological targets. ontosight.airesearchgate.net

Table 1: Chemical Properties of this compound Derivatives

PropertyBoc-(R)-4-amino-5-phenylpentanoic acid
Molecular Formula C16H23NO4
Molecular Weight 293.36 g/mol
Appearance White solid
MDL Number MFCD01074521
PubChem ID 4712508

Data sourced from Chem-Impex. chemimpex.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15NO2 B3276003 4-Amino-5-phenylpentanoic acid CAS No. 63328-06-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-5-phenylpentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c12-10(6-7-11(13)14)8-9-4-2-1-3-5-9/h1-5,10H,6-8,12H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URBAOHLJWLYLQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CCC(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Stereochemical Considerations and Isomeric Forms of 4 Amino 5 Phenylpentanoic Acid

Enantiomeric Forms: (R)-4-Amino-5-phenylpentanoic Acid and (S)-4-Amino-5-phenylpentanoic Acid

4-Amino-5-phenylpentanoic acid possesses a single chiral center at the fourth carbon atom, leading to the existence of two non-superimposable mirror images known as enantiomers: (R)-4-Amino-5-phenylpentanoic acid and (S)-4-Amino-5-phenylpentanoic acid. nih.gov These enantiomers exhibit identical physical and chemical properties in an achiral environment but differ in their interaction with plane-polarized light and other chiral molecules, which is of paramount importance in biological systems.

The (S)-enantiomer, with the IUPAC name (4S)-4-amino-5-phenylpentanoic acid, and the (R)-enantiomer are distinct molecular entities. nih.gov Their specific spatial arrangements can lead to differential binding affinities for enzymes and receptors, resulting in varied pharmacological profiles. The synthesis of enantiomerically pure forms of this amino acid is a key focus in medicinal chemistry to isolate the therapeutic effects of one enantiomer while avoiding potential off-target effects of the other.

Properties of this compound Enantiomers
Property(S)-4-Amino-5-phenylpentanoic acid(R)-4-Amino-5-phenylpentanoic acid
Molecular FormulaC11H15NO2C11H15NO2
Molecular Weight193.24 g/mol nih.gov193.24 g/mol
IUPAC Name(4S)-4-amino-5-phenylpentanoic acid nih.gov(4R)-4-amino-5-phenylpentanoic acid

Common Protecting Group Strategies and Their Impact on Research Applications

In chemical synthesis, particularly in peptide synthesis, the reactive amino group of this compound must be temporarily blocked or "protected" to prevent unwanted side reactions. The choice of protecting group is crucial and dictates the synthetic strategies that can be employed.

Boc-Protected Derivatives for Amine Functionalization

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the amine functionality of amino acids. Boc-protected this compound is a stable and versatile intermediate in both solution-phase and solid-phase synthesis. chemimpex.com The Boc group is readily introduced and can be removed under acidic conditions, which are orthogonal to the basic conditions used for the cleavage of other protecting groups like Fmoc.

The use of Boc-(R)-4-amino-5-phenylpentanoic acid is prominent in drug development and peptide synthesis. chemimpex.com Its stability and solubility characteristics make it an ideal building block for creating complex molecules and novel therapeutic agents. chemimpex.com The Boc protecting group facilitates the selective functionalization of the amino acid, allowing for its incorporation into peptide sequences and the synthesis of peptidomimetics with potential biological activity. chemimpex.com

Applications of Boc-Protected this compound
Application AreaDescription
Peptide SynthesisServes as a key building block for the synthesis of peptides, particularly in the pharmaceutical industry. chemimpex.com
Drug DevelopmentIts structural properties are valuable in designing novel therapeutic agents that target specific biological pathways. chemimpex.com
BiotechnologyUsed in the development of bioconjugates to enhance the efficacy and stability of biologics.

Fmoc-Protected Derivatives for Solid-Phase Synthesis

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is the cornerstone of modern solid-phase peptide synthesis (SPPS). creative-peptides.comuci.edunih.gov Fmoc-protected amino acids, including Fmoc-4-amino-5-phenylpentanoic acid, are utilized in the stepwise assembly of peptide chains on a solid support. creative-peptides.com The key advantage of the Fmoc group is its lability to mild basic conditions, typically a solution of piperidine (B6355638) in a polar aprotic solvent, which allows for the selective deprotection of the N-terminus without affecting acid-labile side-chain protecting groups or the linkage of the peptide to the resin. uci.edunih.gov

This orthogonality is fundamental to the success of Fmoc-based SPPS, enabling the synthesis of long and complex peptides with high purity. nih.gov The use of Fmoc-4-amino-5-phenylpentanoic acid allows for its precise incorporation at specific positions within a peptide sequence, thereby introducing unique structural and functional properties to the resulting molecule. The progress of both the coupling and deprotection steps in Fmoc-SPPS can be monitored spectrophotometrically due to the strong UV absorbance of the Fmoc group and its cleavage product. nih.gov

Diastereomeric Considerations in Related Hydroxylated Analogues

The introduction of a second chiral center into the this compound scaffold, for instance, through hydroxylation at the 3-position to form 4-amino-3-hydroxy-5-phenylpentanoic acid, gives rise to diastereomers. Diastereomers are stereoisomers that are not mirror images of each other and have different physical and chemical properties. libretexts.orglibretexts.org For 4-amino-3-hydroxy-5-phenylpentanoic acid, with two chiral centers at C3 and C4, four possible stereoisomers exist: (3R,4R), (3S,4S), (3R,4S), and (3S,4R).

Properties of a Hydroxylated Analogue Diastereomer
Property(3S,4S)-4-Amino-3-hydroxy-5-phenylpentanoic acid
Molecular FormulaC11H15NO3 chemimpex.com
Molecular Weight209.24 g/mol
AppearanceWhite solid chemimpex.com
Purity≥ 97% chemimpex.com

Synthetic Methodologies for 4 Amino 5 Phenylpentanoic Acid and Analogues

Classical Organic Synthesis Approaches to the Core Structure

Classical methods for constructing the 4-amino-5-phenylpentanoic acid backbone often rely on well-established reactions to form the carbon skeleton and introduce the required functional groups in a stepwise manner.

Multi-Step Conversions from Precursors

Multi-step syntheses typically start from readily available precursors and sequentially build the target molecule. While specific multi-step routes for this compound are not extensively detailed in readily available literature, analogous syntheses of similar structures, such as 4-amino-3-phenylbutyric acid, provide a conceptual framework. A representative approach could involve the following key transformations:

Carbon Chain Elongation: Starting with a phenyl-containing building block, the carbon chain can be extended using standard methods like malonic ester synthesis or the use of organometallic reagents.

Introduction of the Amino Group: The amine functionality is often introduced at a later stage of the synthesis. This can be achieved through various methods, including:

Reductive amination of a corresponding keto-acid.

Gabriel synthesis starting from a halogenated precursor.

Curtius, Hofmann, or Schmidt rearrangements of a carboxylic acid derivative.

Functional Group Interconversions: The synthesis will likely involve protection and deprotection of the amino and carboxyl groups to ensure compatibility with the reaction conditions at each step.

A hypothetical multi-step sequence could start from a derivative of cinnamic acid or phenylacetaldehyde, extending the carbon chain and subsequently introducing the amino group at the C4 position.

Catalytic Reactions for Carbon-Carbon Bond Formation

Catalytic methods offer efficient ways to construct the carbon-carbon bonds necessary for the pentanoic acid backbone. Transition metal-catalyzed cross-coupling reactions are powerful tools in this regard. For instance, a strategy could involve the coupling of a three-carbon unit with a two-carbon unit, both functionalized appropriately.

While specific examples for this compound are scarce, general principles suggest that reactions such as the Heck reaction, Suzuki coupling, or Sonogashira coupling could be adapted to create a suitable unsaturated precursor, which could then be reduced and further functionalized to yield the final product. The challenge lies in the regioselective introduction of the amino group.

Asymmetric Synthesis for Enantiomerically Pure this compound

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of asymmetric syntheses to produce enantiomerically pure forms of this compound is of significant importance.

Chiral Auxiliary-Mediated Strategies

Chiral auxiliaries are temporary chiral groups that are attached to a substrate to direct a stereoselective transformation. After the desired stereocenter is created, the auxiliary is removed. Common chiral auxiliaries used in the synthesis of amino acids include Evans' oxazolidinones and pseudoephedrine.

A general strategy for the synthesis of this compound using a chiral auxiliary might involve:

Acylation of a chiral auxiliary (e.g., an oxazolidinone) with a suitable carboxylic acid derivative.

Stereoselective alkylation of the resulting enolate.

Removal of the chiral auxiliary to yield the enantiomerically enriched product.

Chiral AuxiliaryTypical ReactionStereochemical Control
Evans' OxazolidinonesAldol reactions, alkylationsSteric hindrance from the substituents on the oxazolidinone ring directs the approach of the electrophile.
PseudoephedrineAlkylation of amide enolatesThe stereochemistry of the pseudoephedrine backbone controls the facial selectivity of the enolate alkylation.

Organocatalytic and Transition Metal-Catalyzed Asymmetric Transformations

In recent years, organocatalysis and transition metal catalysis have emerged as powerful tools for asymmetric synthesis, often offering high enantioselectivities and milder reaction conditions compared to classical methods.

Organocatalysis: Chiral organic molecules, such as proline and its derivatives, can catalyze asymmetric reactions. For the synthesis of γ-amino acids, organocatalytic Michael additions of nitrogen nucleophiles to α,β-unsaturated carbonyl compounds are a common strategy. A potential route to this compound could involve the conjugate addition of a nitrogen source to a suitable unsaturated ester, catalyzed by a chiral organocatalyst.

Transition Metal Catalysis: Chiral transition metal complexes can catalyze a wide range of asymmetric transformations. For the synthesis of the target molecule, asymmetric hydrogenation of a dehydroamino acid precursor or an enamine could be a viable approach. Rhodium and ruthenium complexes with chiral phosphine (B1218219) ligands are commonly used for this purpose. Another approach could be the enantioselective conjugate addition of an organometallic reagent to an unsaturated system, followed by functional group manipulation.

Chemoenzymatic and Biocatalytic Synthesis Routes

The use of enzymes in organic synthesis offers several advantages, including high selectivity (chemo-, regio-, and stereo-), mild reaction conditions, and a reduced environmental footprint.

While specific enzymatic routes for this compound are not well-documented, several classes of enzymes could potentially be employed for its synthesis:

Transaminases (TAs): These enzymes catalyze the transfer of an amino group from an amino donor (e.g., alanine (B10760859) or isopropylamine) to a keto acceptor. A potential biocatalytic route would involve the synthesis of the corresponding γ-keto acid, 4-oxo-5-phenylpentanoic acid, which could then be stereoselectively aminated using a suitable ω-transaminase to yield either the (R)- or (S)-enantiomer of this compound.

Ammonia (B1221849) Lyases: Phenylalanine ammonia lyase (PAL) and related enzymes catalyze the reversible addition of ammonia to the double bond of cinnamic acid derivatives. While PAL typically acts on α,β-unsaturated acids to produce α-amino acids, engineered variants or other lyases might be developed to act on a different substrate to produce a γ-amino acid.

The development of chemoenzymatic routes, which combine enzymatic steps with traditional chemical transformations, can also be a powerful strategy. For example, a chemical synthesis could be used to produce a prochiral intermediate that is then stereoselectively resolved or transformed by an enzyme in a subsequent step.

Enzyme ClassReaction TypePotential Application
Transaminases (TAs)Reductive AminationStereoselective amination of 4-oxo-5-phenylpentanoic acid.
Ammonia LyasesHydroaminationPotential for direct amination of an unsaturated precursor.

Application of Enzymes for Stereoselective Transformations

Enzymes are highly specific catalysts that can be employed to create chiral centers with high fidelity. For the synthesis of this compound and its analogues, transaminases and lipases are particularly relevant for introducing the key amine functionality with the desired stereochemistry.

Transaminases for Asymmetric Synthesis: ω-Transaminases (ω-TAs) are a class of pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from a donor molecule to a ketone or aldehyde acceptor. nih.govmdpi.com This capability is ideal for the asymmetric synthesis of chiral amines and amino acids from prochiral ketones. The synthesis of γ-amino acids can be achieved by applying ω-TAs to corresponding γ-keto acids.

Research has demonstrated the successful enzymatic synthesis of various chiral γ-amino acids using ω-transaminases. For instance, ω-TAs from Polaromonas sp. and Burkholderia graminis have been used to synthesize a range of 4-amino-4-arylbutanoic acids from their corresponding keto-acid precursors. rsc.org Although direct synthesis of this compound using this method is not extensively documented, the data from these analogues strongly suggest its feasibility. The general reaction involves the conversion of a 4-oxo-5-phenylpentanoic acid precursor using an appropriate ω-TA and an amino donor, such as (S)-α-methylbenzylamine ((S)-α-MBA).

A study on the enzymatic synthesis of chiral γ-amino acids provided the following results for analogues of this compound, showcasing the potential of ω-transaminases.

Substrate (γ-Keto Acid)EnzymeConversion (%)Enantiomeric Excess (ee %)
4-Oxo-4-phenylbutanoic acidω-TA from Polaromonas sp.>99>99
4-Oxo-4-(p-tolyl)butanoic acidω-TA from Polaromonas sp.>99>99
4-Oxo-4-(4-chlorophenyl)butanoic acidω-TA from Polaromonas sp.>99>99
4-Oxo-4-(4-methoxyphenyl)butanoic acidω-TA from Polaromonas sp.98>99
4-Oxo-4-(4-fluorophenyl)butanoic acidω-TA from Polaromonas sp.91>99

Table 1: Asymmetric synthesis of 4-amino-4-arylbutanoic acid analogues using ω-transaminase. Data sourced from a study on chiral γ-amino acid synthesis. rsc.org

Lipases for Kinetic Resolution: Lipases are another class of versatile enzymes used for stereoselective transformations, primarily through the kinetic resolution of racemic mixtures. tudelft.nl In the context of this compound synthesis, a lipase (B570770) could be used to resolve a racemic intermediate, such as an ester of the target compound, by selectively hydrolyzing or acylating one enantiomer, leaving the other unchanged. This method allows for the separation of enantiomers with high purity. mdpi.com

For example, lipase-catalyzed kinetic resolution is a well-established method for producing enantiopure alcohols, amines, and acids. researchgate.netmdpi.com The enzyme Candida antarctica lipase B (CALB), often immobilized as Novozym 435, is widely used for its broad substrate scope and high enantioselectivity in non-aqueous media. mdpi.commdpi.com A potential strategy for this compound could involve the enzymatic acylation of its racemic methyl or ethyl ester. The lipase would selectively acylate one enantiomer (e.g., the R-enantiomer) to form an N-acetyl derivative, which can then be separated from the unreacted S-enantiomer ester.

While specific data on the lipase-catalyzed resolution of this compound is scarce, studies on similar structures, such as γ-nitro esters which are precursors to γ-amino acids, demonstrate the principle. Lipase Novozym 435 has been used to effectively hydrolyze γ-nitro esters, yielding (S)-γ-nitro acids with high enantiomeric excess (87-94% ee). mdpi.com

Racemic SubstrateEnzymeReaction TypeProduct 1 (ee %)Product 2 (ee %)
Racemic γ-nitro esterNovozym 435Hydrolysis(S)-γ-nitro acid (87-94%)Unreacted (R)-ester
Racemic AmineCandida antarctica lipase AAcylation(R)-Amine(S)-N-acyl amine
Racemic AlcoholPseudomonas fluorescens lipaseAcetylation(S)-Alcohol (>99%)(R)-Acetate (50-99%)

Table 2: Examples of lipase-catalyzed kinetic resolutions for the preparation of chiral compounds, illustrating the potential for stereoselective synthesis of precursors or analogues of this compound. mdpi.comresearchgate.netmdpi.com

Whole-Cell Biocatalysis for Functionalization

Whole-cell biocatalysis utilizes intact microbial cells (e.g., bacteria or yeast) that have been engineered or induced to express specific enzymes. This approach offers several advantages over using isolated enzymes, including the elimination of costly and time-consuming enzyme purification steps and the inherent presence of cofactor regeneration systems within the cell. nih.gov

For the synthesis of γ-amino acids, engineered strains of Escherichia coli have been developed as efficient whole-cell biocatalysts. A common strategy involves overexpressing a glutamate (B1630785) decarboxylase (GAD) enzyme, which converts a glutamate precursor into a γ-amino acid. While this is highly effective for producing γ-aminobutyric acid (GABA), the principle can be extended to other, more complex γ-amino acids through pathway engineering. bohrium.comresearchgate.net

Research in metabolic engineering has led to the development of robust E. coli strains for producing various amino acids and related compounds. frontiersin.org For example, whole-cell systems have been constructed for the efficient production of GABA by overexpressing the GAD gene from Lactobacillus brevis or other sources in E. coli. nih.govresearchgate.net These systems have been optimized for parameters such as cell density, substrate concentration, and temperature to achieve high conversion rates and productivity. In some cases, productivity has reached over 100 g/L/h. bohrium.com

OrganismKey Enzyme ExpressedSubstrateProductProductivity / Titer
Engineered E. coliGlutamate Decarboxylase (GAD)L-Glutamateγ-Aminobutyric Acid (GABA)103.1 g/L/h
Engineered E. coliGlutamate Decarboxylase (GAD)L-Glutamic Acidγ-Aminobutyric Acid (GABA)614.15 g/L (titer)
Engineered Bacillus subtilisArginine:glycine amidinotransferaseArginine, GlycineGuanidinoacetate0.21 g/L/h
Engineered E. coliMulti-enzyme cascadeL-Tyrosine4-Hydroxybenzoic acid17.7 g/L (titer)

Table 3: Examples of whole-cell biocatalysis for the production of amino acids and derivatives, highlighting the potential for high-efficiency synthesis. nih.govbohrium.commdpi.comresearchgate.net

Functionalization of the phenyl ring could also be achieved using whole-cell biocatalysis. Microorganisms containing hydroxylase enzymes, such as phenylalanine 4-hydroxylase, could be engineered to introduce functional groups onto the aromatic ring of a precursor molecule, thereby creating novel analogues of this compound. nih.gov This strategy expands the chemical diversity accessible through biocatalytic methods.

Derivatization and Application in Complex Molecular Synthesis

Role as a Fundamental Building Block in Peptide Synthesis

4-Amino-5-phenylpentanoic acid is increasingly utilized as a fundamental component in the synthesis of peptides, where it introduces unique conformational constraints and functionalities not achievable with natural alpha-amino acids. As an unnatural amino acid, its incorporation can lead to peptides with enhanced stability, specific folding patterns, and novel biological activities. The presence of the phenyl group also allows for various aromatic interactions, further influencing the peptide's structure and function.

Peptide TypeRole of this compoundPotential Impact
Linear Peptides Alters backbone spacing, influences secondary structure.Enhanced enzymatic stability, modified biological activity.
Cyclic Peptides Acts as a flexible hinge or rigid spacer, facilitates cyclization.Improved receptor binding affinity, increased bioavailability.

Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry, and the integration of unnatural amino acids like this compound into this workflow is a key area of research. cpcscientific.com For efficient incorporation using SPPS, the amino group of this compound is typically protected with a fluorenylmethoxycarbonyl (Fmoc) group. nih.gov This Fmoc-protected building block can then be used in standard automated or manual SPPS protocols. peptide.combachem.com The coupling of the protected amino acid to the growing peptide chain on the solid support is a critical step, often requiring specific coupling reagents to ensure high efficiency and prevent side reactions. nih.gov The choice of resin and cleavage conditions are also important considerations to obtain the final peptide in high purity. bachem.com

Design and Synthesis of Advanced Analogues and Peptidomimetics

The chemical structure of this compound provides a versatile platform for the design and synthesis of advanced analogues and peptidomimetics. These modified molecules are engineered to have enhanced properties for various research applications.

Modifications to the core structure of this compound can be strategically employed to fine-tune its properties. For instance, alterations to the phenyl ring or the pentanoic acid backbone can influence the compound's hydrophobicity, conformational preferences, and ability to engage in specific molecular interactions. These structural changes are instrumental in developing peptidomimetics with improved stability against enzymatic degradation and enhanced binding affinity for biological targets. merckmillipore.com The creation of diverse libraries of such analogues is a powerful strategy in drug discovery and materials science. nih.gov

A particularly significant analogue of this compound is its hydroxylated form, 4-Amino-3-hydroxy-5-phenylpentanoic acid (AHPPA). The introduction of a hydroxyl group adds a new functional handle for further chemical modifications and can significantly impact the biological activity of peptides containing this residue. The synthesis of AHPPA often involves stereoselective methods to control the configuration of the two chiral centers, which is crucial for its biological function.

Application in Bioconjugation Strategies for Research Probes

The functional groups present in this compound and its derivatives make them valuable components in bioconjugation chemistry. nih.gov Bioconjugation involves the linking of two molecules, at least one of which is a biomolecule, to create a new construct with combined properties.

The amino and carboxylic acid groups of this compound can serve as attachment points for various labels, such as fluorescent dyes or affinity tags. When incorporated into a peptide, this amino acid can act as a linker to conjugate the peptide to other molecules, including proteins, nucleic acids, or surfaces. creative-peptides.comcreative-biogene.com This strategy is employed to create sophisticated research probes for studying biological processes, developing diagnostic tools, and constructing novel biomaterials. The use of gamma-amino acids as linkers can provide increased flexibility and stability to the resulting conjugate. researchgate.net

Analytical and Spectroscopic Characterization in Research Settings

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a fundamental tool for separating 4-Amino-5-phenylpentanoic acid from reaction mixtures or biological matrices and for quantifying its purity. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most commonly employed techniques.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of amino acids. For this compound, reversed-phase HPLC (RP-HPLC) is a common approach. In this method, the separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (typically C8 or C18) and a polar mobile phase.

Due to the polar nature of the amino and carboxylic acid groups, derivatization is often performed prior to analysis to enhance retention and improve detection. nih.govnih.gov A common derivatizing agent is o-phthalaldehyde (B127526) (OPA), which reacts with the primary amine to form a fluorescent derivative, allowing for highly sensitive detection. mdpi.com The mobile phase typically consists of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol (B129727), often run in a gradient to ensure optimal separation. mdpi.comnih.gov

Table 1: Typical HPLC Parameters for Amino Acid Analysis

ParameterDescription
Column Reversed-Phase C18 or C8, 3-5 µm particle size
Mobile Phase A Buffered aqueous solution (e.g., phosphate (B84403) buffer, 0.1% TFA)
Mobile Phase B Acetonitrile or Methanol
Elution Mode Gradient elution
Detection UV-Vis (after derivatization) or Fluorescence (after derivatization)
Derivatization Agent o-phthalaldehyde (OPA) for pre-column derivatization

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and specific detection capabilities of mass spectrometry. nih.gov This technique is invaluable for confirming the identity of this compound by providing its precise mass-to-charge ratio (m/z) and for quantifying it in complex mixtures. mdpi.com

After chromatographic separation, the analyte is ionized, typically using Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). sigmaaldrich.com ESI is particularly well-suited for polar molecules like amino acids. The mass analyzer then separates the ions based on their m/z value. For this compound (molecular formula C11H15NO2, molecular weight 193.24 g/mol ), the protonated molecule [M+H]+ would be observed at an m/z of approximately 194.25. nih.gov Tandem mass spectrometry (MS/MS) can be used for further structural confirmation by fragmenting the parent ion and analyzing the resulting daughter ions. mdpi.com

Table 2: Common LC-MS Parameters for Identification

ParameterDescription
Chromatography As per HPLC methods (e.g., RP-HPLC)
Ionization Source Electrospray Ionization (ESI), typically in positive mode
Analyte Ion Protonated molecule [M+H]⁺
Expected m/z ~194.25
Analysis Mode Full Scan for identification; Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification

Spectroscopic Methods for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules.

1D NMR:

¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons of the phenyl group (typically in the 7.2-7.4 ppm range), the methine proton at C4 (adjacent to the amino group), and the various methylene (B1212753) protons of the pentanoic acid chain.

¹³C NMR: The carbon NMR spectrum would display signals for the carboxylic acid carbon (~175-180 ppm), the aromatic carbons (~125-140 ppm), and the aliphatic carbons of the backbone.

¹H-¹H Coupling Constant Analysis: The magnitude of the coupling constants (J-values) between adjacent protons, particularly H3 and H4, is crucial for determining the relative stereochemistry of the molecule. researchgate.net

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

Proton(s)Predicted Chemical Shift (ppm)Multiplicity
Phenyl (Ar-H)7.2 - 7.4Multiplet
H4 (-CH(NH₂)-)~3.0 - 3.5Multiplet
H5 (-CH₂-Ph)~2.7 - 2.9Multiplet
H2 (-CH₂-COOH)~2.2 - 2.4Triplet
H3 (-CH₂-)~1.7 - 1.9Multiplet

Note: Predicted values are based on typical ranges for similar functional groups.

In addition to its use with LC, standalone Mass Spectrometry provides key structural information through fragmentation analysis. nih.gov When the protonated molecule of this compound is subjected to collision-induced dissociation (CID), it breaks apart in a predictable manner.

Common fragmentation pathways for amino acids include the loss of ammonia (B1221849) (NH₃), water (H₂O), and the carboxyl group (as COOH or H₂O + CO). nih.gov Key fragments for this specific molecule would likely arise from the cleavage of the C-C bond adjacent to the amino group (alpha-cleavage) and the loss of the benzyl (B1604629) group. libretexts.org Analyzing these fragment ions helps to piece together the molecular structure and confirm the identity of the compound.

Table 4: Plausible Mass Spectrometry Fragments for [M+H]⁺ of this compound

Fragment Ion DescriptionPlausible m/z
[M+H]⁺ (Parent Ion)194
[M+H - NH₃]⁺ (Loss of Ammonia)177
[M+H - H₂O]⁺ (Loss of Water)176
[M+H - COOH]⁺ (Loss of Carboxyl group)149
[M+H - H₂O - CO]⁺148
[C₇H₇]⁺ (Benzyl/Tropylium ion)91

Advanced Methods for Stereochemical Assignment and Chiral Analysis

Since this compound contains a chiral center at the C4 position, methods to separate its enantiomers and assign the absolute configuration are critical.

Chiral HPLC: This is a direct method for separating enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with the R- and S-enantiomers, causing them to elute at different times. sigmaaldrich.com Commonly used CSPs for amino acids are based on macrocyclic glycopeptides (e.g., teicoplanin) or crown ethers. sigmaaldrich.comankara.edu.tr

Derivatization with a Chiral Reagent: An indirect method involves reacting the amino acid racemate with a chiral derivatizing agent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA). researchgate.net This reaction creates a pair of diastereomers, which, unlike enantiomers, have different physical properties and can be separated using standard achiral RP-HPLC. nih.gov The elution order of the diastereomers can then be used to determine the absolute configuration of the original amino acid.

Marfey's Method for Absolute Configuration Determination

Marfey's method is a well-established indirect approach for determining the absolute configuration of amino acids. nih.gov The technique relies on the derivatization of the chiral amino acid with a chiral reagent, followed by chromatographic separation of the resulting diastereomers. researchgate.net

The core principle involves reacting the amino acid of unknown stereochemistry with Marfey's reagent, 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (L-FDAA). researchgate.netnih.gov This reaction targets the primary amine of this compound, forming a pair of diastereomers: L-FDAA-D-4-Amino-5-phenylpentanoic acid and L-FDAA-L-4-Amino-5-phenylpentanoic acid. Because these diastereomers possess different physicochemical properties, they can be separated using standard achiral reversed-phase High-Performance Liquid Chromatography (HPLC). nih.gov

The general procedure is as follows:

A solution of the this compound sample is prepared.

The sample is reacted with a solution of L-FDAA in a suitable solvent like acetone, typically under basic conditions (e.g., using triethylamine) and gentle heating. nih.gov

The reaction is quenched by the addition of an acid, such as hydrochloric acid. nih.gov

The resulting mixture of diastereomeric derivatives is then analyzed by reversed-phase HPLC with UV detection. nih.gov

To determine the absolute configuration of the original sample, its chromatogram is compared to those of derivatized standards of pure D- and L-4-Amino-5-phenylpentanoic acid. The elution order is characteristic; for most amino acids, the L-L diastereomer elutes earlier than the L-D diastereomer. By matching the retention time of the sample's derivative to that of the standards, the absolute configuration (D or L) of the original amino acid is unequivocally assigned. nih.govnih.gov

Table 1: Illustrative HPLC Data for Marfey's Method Analysis of this compound

The following data is hypothetical and serves to illustrate the expected outcome of a typical Marfey's method experiment.

Analyte (L-FDAA Derivative)Retention Time (minutes)Elution Order
L-4-Amino-5-phenylpentanoic acid15.21
D-4-Amino-5-phenylpentanoic acid17.82

Enantioselective Separation Techniques

Enantioselective separation, or chiral resolution, refers to methods used to separate a racemic mixture into its individual enantiomers. nih.gov For compounds like this compound, direct separation using chiral HPLC is a primary and highly effective technique. phenomenex.com

This method utilizes a Chiral Stationary Phase (CSP), which is an HPLC column packing material that is itself chiral. phenomenex.comsigmaaldrich.com The enantiomers of the analyte interact differently with the CSP, forming transient diastereomeric complexes with different stability constants. This difference in interaction strength leads to different retention times for the (R)- and (S)-enantiomers, allowing for their separation. phenomenex.com

Several types of CSPs are commercially available and have proven effective for the resolution of underivatized amino acids. ankara.edu.tr Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, are particularly well-suited for separating polar and ionic compounds like amino acids in reversed-phase mode. sigmaaldrich.commst.edu Polysaccharide-based CSPs are also widely used. nih.gov

A typical analytical approach for the direct chiral separation of this compound would involve:

Column Selection: An Astec CHIROBIOTIC® T (teicoplanin-based) column or a similar macrocyclic glycopeptide CSP. sigmaaldrich.com

Mobile Phase: A simple, LC-MS compatible mobile phase, often consisting of a mixture of water, an organic modifier like methanol or acetonitrile, and a small amount of an acidic additive (e.g., formic acid) to control ionization. sigmaaldrich.com

Detection: UV detection is standard, though mass spectrometry can also be used for enhanced sensitivity and specificity.

The success of the separation is evaluated using standard chromatographic parameters. The selectivity factor (α) measures the ability of the CSP to differentiate between the two enantiomers, while the resolution factor (Rs) quantifies the degree of separation between the two peaks. An Rs value of 1.5 or greater indicates baseline separation. nih.gov

Table 2: Illustrative Chiral HPLC Separation Parameters for (R/S)-4-Amino-5-phenylpentanoic acid

The following data is hypothetical, representing a successful baseline separation on a chiral column.

EnantiomerRetention Time (t_R) (minutes)Selectivity Factor (α)Resolution (R_s)
(S)-4-Amino-5-phenylpentanoic acid10.51.351.8
(R)-4-Amino-5-phenylpentanoic acid12.1

Computational Chemistry and Structural Analysis of 4 Amino 5 Phenylpentanoic Acid and Its Analogues

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interactions between a ligand, such as a 4-Amino-5-phenylpentanoic acid analogue, and its target enzyme.

Molecular docking simulations have been effectively used to analyze the binding of compounds containing a 4-amino-3-hydroxy-5-phenylpentanoic acid (Ahppa) residue to enzymes like matrix metalloproteinase-12 (MMP12). In a study on stictamide A, a natural product containing the Ahppa subunit, docking simulations were employed to understand its interaction with the MMP12 active site. nih.gov

The analysis revealed that the 4-(4-hydroxyphenyl)butanoic acid portion of the molecule is positioned within the deep, hydrophobic S1' pocket of the enzyme. This pocket is a key determinant of both the potency and selectivity of MMP12 inhibitors. The binding in this pocket is potentially stabilized by interactions with specific amino acid residues, including Phenylalanine-237, Phenylalanine-248, and Valine-235. nih.gov The low homology of the S1' pocket across different MMPs suggests that optimizing interactions within this area is a critical strategy for enhancing the selectivity and potency of inhibitors. nih.gov

Table 1: Key Residues in the MMP12 S1' Pocket Interacting with a this compound Analogue

Interacting ResidueType of Interaction
Phenylalanine-237Hydrophobic
Phenylalanine-248Hydrophobic
Valine-235Hydrophobic

This table is generated based on the docking studies of stictamide A with MMP12. nih.gov

A significant finding from the molecular docking studies of stictamide A is the elucidation of a non-zinc binding mechanism of inhibition for MMP12. nih.govnih.gov Many MMP inhibitors function by chelating the catalytic zinc ion in the active site. However, the docking simulations of stictamide A suggest that it inhibits MMP12 without directly interacting with this zinc ion. This alternative mechanism is of great interest in the development of novel MMP inhibitors with potentially different selectivity and side-effect profiles. The statine-like moiety of the Ahppa residue, which mimics the transition state of peptide hydrolysis, is a common feature in the design of protease inhibitors and can significantly enhance their potency and pharmacokinetic properties. nih.gov

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis and molecular dynamics (MD) simulations are powerful computational tools for exploring the dynamic behavior of molecules over time. While specific MD simulation studies on this compound are not extensively documented in the reviewed literature, the principles of these techniques can be applied to understand its likely conformational preferences and flexibility.

MD simulations can provide insights into how the molecule behaves in a biological environment, such as in solution or near a protein binding site. mdpi.com For a molecule like this compound, key conformational features would include the rotational freedom around the single bonds in its pentanoic acid chain and the orientation of the phenyl and amino groups. These simulations can reveal the most stable, low-energy conformations and the energy barriers between them. The stability of a protein-ligand complex can be assessed by monitoring parameters like the root-mean-square deviation (RMSD) of the protein backbone over the course of a simulation. nih.gov

In the context of its analogues, such as those incorporated into larger peptide structures, MD simulations could be used to study the self-assembly processes and the formation of higher-order structures. nih.gov For instance, simulations of phenylalanine, a structurally related amino acid, have been used to investigate the formation of peptide nanotubes. nih.gov

Structure-Activity Relationship (SAR) Studies for Rational Design

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and involve understanding how the chemical structure of a compound influences its biological activity. For this compound and its analogues, SAR studies are crucial for the rational design of more effective enzyme inhibitors.

From the research on stictamides, it is evident that modifications to the molecule can impact its inhibitory activity. The presence of the Ahppa residue is a key feature for its function as a protease inhibitor. nih.gov The interactions of the 4-(4-hydroxyphenyl)butanoic acid residue within the S1' pocket of MMP12 highlight the importance of this part of the molecule for both potency and selectivity. nih.gov This suggests that modifications to the phenyl ring or the length of the connecting chain could be explored to optimize these interactions.

General principles of SAR can be inferred from studies on similar scaffolds. For example, in a series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, the presence of a phenolic hydroxyl group was found to be important for their biological activity. mdpi.com The synthetic versatility of such scaffolds allows for the incorporation of various aromatic or heterocyclic substitutions to explore their impact on activity. mdpi.com

Table 2: Potential Structural Modifications for SAR Studies of this compound Analogues

Molecular ScaffoldPotential Modification SiteRationale for Modification
Phenyl RingSubstitution with electron-donating or withdrawing groupsTo modulate hydrophobic and electronic interactions within the binding pocket.
Pentanoic Acid ChainAltering the length of the chainTo optimize the positioning of the interacting groups within the enzyme's active site.
Amino GroupN-alkylation or N-acylationTo explore additional interactions and modify physicochemical properties.
Hydroxyl Group (in Ahppa)Esterification or etherificationTo probe the importance of the hydroxyl group in binding and to alter polarity.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic structure and reactivity of molecules. longdom.org While specific DFT studies on this compound are not prevalent in the literature, the application of these methods can provide valuable information about its chemical properties.

These calculations can determine a range of electronic parameters that describe the chemical reactivity of a molecule. rasayanjournal.co.in These include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies of these frontier orbitals are related to the molecule's ability to donate or accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity. curtin.edu.au

Chemical Potential (μ): This parameter describes the tendency of electrons to escape from a system. rasayanjournal.co.in

Chemical Hardness (η): This is a measure of the resistance to a change in the number of electrons. rasayanjournal.co.in

Electrophilicity (ω): This index quantifies the ability of a molecule to accept electrons. rasayanjournal.co.in

By calculating these descriptors for this compound and its analogues, researchers can gain a deeper understanding of their reactivity and how they might interact with biological targets at an electronic level. For example, DFT calculations have been used to study the electronic properties of amino acids and short peptides to understand their local reactivity. nih.gov Such studies can help in identifying the most reactive sites within a molecule and guide the design of new compounds with enhanced activity.

Q & A

Q. What are the established synthetic routes for 4-amino-5-phenylpentanoic acid, and how do reaction conditions influence yield?

The synthesis often involves multi-step pathways, such as the coupling of phenyl-containing precursors with amino acid derivatives. For example, enantioselective methods using chiral catalysts (e.g., asymmetric hydrogenation) can yield stereoisomers . Reaction parameters like solvent polarity (e.g., DMF vs. THF), temperature (room temperature vs. reflux), and protecting groups (e.g., Fmoc for amino groups) critically affect yield and purity. Optimization via Design of Experiments (DoE) is recommended to identify optimal conditions .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm structural integrity, with phenyl protons resonating at ~7.2–7.4 ppm and carboxylic acid protons at ~12 ppm (if not deprotonated) .
  • LC-MS : Validates molecular weight (MW: ~207.26 g/mol) and purity. Electrospray ionization (ESI) in positive mode is preferred for amino acid detection .
  • Elemental Analysis : Ensures correct C, H, N composition (theoretical: C 63.76%, H 6.33%, N 6.76%) .

Q. How does solubility vary for this compound in common solvents?

The compound is moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) due to its carboxylic acid and amino groups. Poor solubility in water (pH-dependent) requires buffered solutions (e.g., phosphate buffer at pH 7.4) for biological assays. Solubility can be enhanced via salt formation (e.g., hydrochloride salt) .

Q. What stability considerations are critical for storing this compound?

Store at –20°C under inert atmosphere (N2_2 or Ar) to prevent oxidation of the amino group. Lyophilized forms are stable for >2 years, while solutions in DMSO should be aliquoted to avoid freeze-thaw cycles .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved, and what chiral catalysts are effective?

Chiral auxiliaries (e.g., Evans oxazolidinones) or transition-metal catalysts (e.g., Ru-BINAP complexes) enable enantioselective synthesis. Asymmetric hydrogenation of α,β-unsaturated precursors has shown >90% enantiomeric excess (ee) in pilot studies. Monitor ee via chiral HPLC using columns like Chiralpak AD-H .

Q. What mechanistic insights explain contradictory biological activity data in cell-based assays?

Discrepancies may arise from:

  • Purity Variability : Impurities (e.g., residual solvents or byproducts) can interfere with assays. Validate purity via orthogonal methods (HPLC + LC-MS) .
  • Cell Line Sensitivity : Differences in membrane permeability (e.g., HEK293 vs. HeLa cells) or metabolic activity. Conduct dose-response curves across multiple cell lines .
  • Protonation State : The compound’s zwitterionic form at physiological pH may reduce cellular uptake. Use ester prodrugs (e.g., methyl esters) to enhance bioavailability .

Q. How can computational modeling optimize the design of this compound derivatives for target binding?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) predict binding affinities to targets like GABA receptors. Focus on substituent effects at the phenyl ring (e.g., electron-withdrawing groups) to modulate binding kinetics .

Q. What strategies resolve discrepancies in NMR data between synthetic batches?

  • Dynamic NMR : Assess rotational barriers of the phenyl group, which may cause signal splitting.
  • Isotopic Labeling : Use 15^{15}N-labeled amino groups to simplify complex splitting patterns .
  • Paramagnetic Additives : Add EDTA to chelate trace metals causing line broadening .

Q. How do researchers validate the compound’s role in metabolic pathways using isotopic tracing?

Incorporate 13^{13}C or 15^{15}N isotopes at specific positions (e.g., carboxyl group) and track incorporation into metabolites via LC-MS/MS. For example, study its potential as a precursor in phenylalanine metabolism using 13^{13}C-labeled batches .

Methodological Notes

  • Contradictory Data Mitigation : Always cross-validate results using orthogonal techniques (e.g., NMR + X-ray crystallography for structural confirmation) .
  • Biological Assay Design : Include positive/negative controls (e.g., known GABA agonists) and assess cytotoxicity in parallel (e.g., MTT assay) .
  • Synthetic Reproducibility : Document reaction parameters meticulously (e.g., stirring rate, inert gas flow) to ensure batch-to-batch consistency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.